

# BI-2865 solubility issues and preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-2865   |           |
| Cat. No.:            | B10862047 | Get Quote |

# **BI-2865 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of **BI-2865** in DMSO. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway information to ensure successful experimentation with this pan-KRAS inhibitor.

# Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of BI-2865 in DMSO?

A1: **BI-2865** is soluble in DMSO at concentrations up to 250 mg/mL.[1][2] However, to ensure complete dissolution, sonication is often recommended.[3] It is also crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[2][4]

Q2: How should I store **BI-2865** powder and my DMSO stock solution?

A2: Proper storage is critical for maintaining the stability and activity of **BI-2865**.

- Powder: Store at -20°C for up to 3 years.[1][3]
- DMSO Stock Solution: For long-term storage, aliquot and store at -80°C for up to 6 months to a year.[1][2][3][4] For short-term storage, -20°C is suitable for up to 1 month.[1][2][4] It is imperative to avoid repeated freeze-thaw cycles.[1]



Q3: What is the mechanism of action of BI-2865?

A3: **BI-2865** is a non-covalent, pan-KRAS inhibitor.[2][5] It functions by binding to the inactive, GDP-bound state of both wild-type and a broad range of mutant KRAS proteins.[5][6] This prevents the exchange of GDP for GTP, thereby blocking the activation of KRAS and inhibiting downstream oncogenic signaling through the RAF-MEK-ERK (MAPK) pathway.[1][5]

Q4: Which KRAS mutations is **BI-2865** effective against?

A4: **BI-2865** has demonstrated broad activity against multiple KRAS mutants, including G12A/C/D/F/V/S, G13C/D, V14I, L19F, Q22K, D33E, Q61H, K117N, and A146V/T.[7][8]

## **Troubleshooting Guide**

Issue: BI-2865 is not fully dissolving in DMSO.

- Possible Cause 1: Suboptimal DMSO quality.
  - Solution: Use fresh, high-purity, anhydrous (or low-moisture) DMSO.[2][4] Hygroscopic DMSO that has absorbed moisture from the air will have a reduced capacity to solubilize BI-2865.
- Possible Cause 2: Insufficient agitation.
  - Solution: Vortex the solution vigorously. If precipitation persists, sonicate the solution for a short period.[3] Gentle warming in a water bath may also aid dissolution, but be cautious to avoid degradation.
- Possible Cause 3: Concentration is too high.
  - Solution: While the maximum reported solubility is high, it is advisable to prepare a stock solution at a slightly lower concentration for routine use to ensure complete dissolution.

Issue: Precipitation is observed when diluting the DMSO stock in aqueous media for cell culture.

Possible Cause 1: Poor mixing.



- Solution: When diluting, add the BI-2865 DMSO stock dropwise to the aqueous media while vortexing or stirring continuously to ensure rapid and even dispersion.
- Possible Cause 2: Exceeding the aqueous solubility limit.
  - Solution: The final concentration of DMSO in your cell culture media should be kept low (typically <0.5%) to minimize solvent toxicity. Ensure that the final concentration of BI-2865 in the media does not exceed its aqueous solubility limit. If precipitation occurs, you may need to lower the final working concentration.</li>
- Possible Cause 3: Interaction with media components.
  - Solution: Some components of cell culture media can interact with small molecules and reduce their solubility. Consider using a serum-free or low-serum medium for the initial dilution before adding it to the final culture.

**Quantitative Data Summary** 

| Parameter             | Value                 | Source(s)    |
|-----------------------|-----------------------|--------------|
| Solubility in DMSO    | Up to 250 mg/mL       | [1][2]       |
| Molar Mass            | 465.57 g/mol          | [3]          |
| Storage (Powder)      | -20°C for 3 years     | [1][3]       |
| Storage (DMSO Stock)  | -80°C for 6-12 months | [1][2][3][4] |
| -20°C for 1 month     | [1][2][4]             |              |
| Binding Affinity (KD) | WT KRAS: 6.9 nM       | [2]          |
| G12C: 4.5 nM          | [2]                   | _            |
| G12D: 32 nM           | [2]                   | _            |
| G12V: 26 nM           | [2]                   | _            |
| G13D: 4.3 nM          | [2]                   |              |

# **Experimental Protocols**



#### Protocol 1: Preparation of a 10 mM BI-2865 Stock Solution in DMSO

- Materials:
  - BI-2865 powder
  - Anhydrous, sterile DMSO
  - Sterile microcentrifuge tubes or vials
  - Calibrated balance
  - Vortex mixer
  - Sonicator (optional)
- Procedure:
  - 1. Equilibrate the **BI-2865** vial to room temperature before opening to prevent condensation.
  - 2. Weigh out the desired amount of **BI-2865** powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.66 mg of **BI-2865**.
  - 3. Add the appropriate volume of anhydrous DMSO to the vial containing the **BI-2865** powder.
  - 4. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
  - 5. If any particulates remain, sonicate the vial for 5-10 minutes in a water bath sonicator.
  - 6. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
  - 7. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for preparing a BI-2865 stock solution in DMSO.





Click to download full resolution via product page

Caption: BI-2865 inhibits the KRAS signaling pathway.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]



- 3. BI-2865 | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-2865 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. ChemGood [chemgood.com]
- 8. biofargo.com [biofargo.com]
- To cite this document: BenchChem. [BI-2865 solubility issues and preparation in DMSO].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10862047#bi-2865-solubility-issues-and-preparation-in-dmso]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com